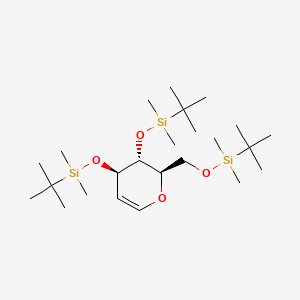

Tri-O-(tert-butyldimethylsilyl)-D-glucal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXIGEXRLSNRMR-NJYVYQBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442942 | |

| Record name | Tri-O-(tert-butyldimethylsilyl)-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79999-47-6 | |

| Record name | Tri-O-(tert-butyldimethylsilyl)-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal: Synthesis, Properties, and Applications in Drug Development

This technical guide provides an in-depth exploration of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal, a key intermediate in modern carbohydrate chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, physicochemical properties, reactivity, and strategic applications of this versatile building block. The CAS Number for 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal is 79999-47-6 .[1]

Introduction: The Strategic Value of Silyl-Protected Glucals

In the intricate landscape of complex carbohydrate synthesis, the strategic protection and manipulation of hydroxyl groups are paramount. 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal emerges as a pivotal player, offering a unique combination of stability and reactivity. The bulky tert-butyldimethylsilyl (TBDMS) ethers provide robust protection to the hydroxyl groups at the C-3, C-4, and C-6 positions of the D-glucal scaffold. This comprehensive protection scheme not only enhances the solubility of the carbohydrate in organic solvents but also modulates the reactivity of the endocyclic double bond, enabling a diverse array of stereoselective transformations. These transformations are foundational in the synthesis of oligosaccharides, glycoconjugates, and various natural products with therapeutic potential.

Physicochemical and Spectroscopic Properties

3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal is a colorless to light yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 79999-47-6 | [1] |

| Molecular Formula | C₂₄H₅₂O₄Si₃ | [1] |

| Molecular Weight | 488.92 g/mol | [1] |

| Appearance | Liquid | N/A |

| Density | 0.928 g/mL at 25 °C | [1] |

| Boiling Point | 210 °C at 1.2 mmHg | [1] |

| Refractive Index | n20/D 1.456 | N/A |

| Optical Rotation | [α]24/D -30° (c=1 in chloroform) | N/A |

| Sensitivity | Air and moisture sensitive | [2] |

Spectroscopic Characterization

¹H NMR: The proton spectrum is expected to show characteristic signals for the glucal moiety and the TBDMS protecting groups. The anomeric proton (H-1) would appear as a downfield doublet, coupled to the adjacent vinylic proton (H-2). The protons on the pyranoid ring (H-3, H-4, H-5, and H-6) would resonate in the mid-field region, with their multiplicities reflecting their respective couplings. The TBDMS groups would give rise to two singlets in the upfield region: a large singlet for the eighteen protons of the six methyl groups and another singlet for the nine protons of the tert-butyl groups.

¹³C NMR: The carbon spectrum would display signals for the two sp² hybridized carbons of the double bond (C-1 and C-2) in the downfield region. The remaining four carbons of the glucal ring would appear in the typical carbohydrate region. The TBDMS groups would show characteristic signals for the quaternary carbons and the methyl carbons.

Synthesis of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal

The synthesis of fully silylated D-glucal can be achieved from the commercially available D-glucal. The general strategy involves the reaction of D-glucal with an excess of a silylating agent in the presence of a suitable base.

Experimental Protocol: Silylation of D-Glucal

This protocol is a generalized procedure based on standard silylation methods for carbohydrates.

Materials:

-

D-Glucal

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of D-glucal (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add TBDMSCl (3.5 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal.

D_Glucal [label="D-Glucal"]; Silylation [label="Silylation\n(TBDMSCl, Imidazole, DMF)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Flash Chromatography)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

D_Glucal -> Silylation; Silylation -> Purification; Purification -> Product; }

Synthetic workflow for 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal.

Reactivity and Synthetic Applications

The presence of the three bulky TBDMS groups significantly influences the reactivity of the glucal double bond, making it a versatile precursor for various stereoselective transformations.

Epoxidation

The electron-rich double bond of silylated glucals can undergo stereoselective epoxidation to form 1,2-anhydrosugars. These epoxides are valuable intermediates for the synthesis of 2-deoxy- and 2-amino-sugars. The stereochemical outcome of the epoxidation is often directed by the stereochemistry of the adjacent C-3 silyloxy group.

Glucal [label="3,4,6-Tri-O-TBDMS-D-glucal"]; Epoxide [label="1,2-Anhydro-3,4,6-tri-O-TBDMS-D-glucose"]; Epoxidizing_Agent [label="[O]", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Nucleophile [label="Nu-", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Deoxy-2-Nu-glycoside"];

Glucal -> Epoxide [label="Epoxidation"]; Epoxide -> Product [label="Nucleophilic Opening"]; Epoxidizing_Agent -> Glucal [style=invis]; Nucleophile -> Epoxide [style=invis]; }

General scheme for the epoxidation of silylated glucal.

Ferrier Rearrangement

The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides from glycals.[3] In the presence of a Lewis acid, 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal can react with various nucleophiles (alcohols, thiols, etc.) to yield the corresponding 2,3-unsaturated glycosides with high stereoselectivity. The bulky silyl groups can influence the facial selectivity of the nucleophilic attack on the intermediate allylic oxocarbenium ion.

Cycloaddition Reactions

The double bond of silylated glucals can also participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to construct complex carbocyclic and heterocyclic scaffolds. These reactions provide access to novel carbohydrate-based structures with potential biological activity.

Deprotection Strategies

The removal of the TBDMS protecting groups is a crucial step in the final stages of a synthetic sequence. The stability of TBDMS ethers allows for a range of deprotection conditions, from mild to harsh, enabling selective or complete removal.

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the most common method for the cleavage of TBDMS ethers.

-

Acidic conditions: Mild acidic conditions, such as acetic acid in a mixture of THF and water, can also be employed for deprotection.

-

Selective deprotection: It is possible to achieve selective deprotection of primary versus secondary TBDMS ethers under carefully controlled conditions, for example, by using specific Lewis acids or by controlling the reaction time and temperature.

Conclusion

3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal is a highly valuable and versatile building block in the synthesis of complex carbohydrates and glycoconjugates. Its robust protecting groups and the tunable reactivity of its double bond provide chemists with a powerful tool for the construction of biologically relevant molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the development of novel therapeutics and chemical probes.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-O-(tert-Butyldimethylsilyl)-D-glucal. BenchChem.

- Organic Syntheses. (2022). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses, 98, 491-508.

- Kumpinš, V., Luginina, J., Turks, M., & Imperio, D. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside.

- G. D. K. Kumar, S. Baskaran. (2005). Process for the preparation of 3,6-di-o-acetyl-d-glycals. WO2008081270A2.

- Bradshaw, B., Medina, J. M., & Galan, M. C. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 894982.

- Mischnick, P. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In C. G. Huber & W. G. G. (Eds.), Modern Methods for the Analysis of Food (pp. 1-28).

- Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1057-1115.

- Zhang, Y., & Li, X. (2019). Preparation method and application of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone. CN109836357A.

- BenchChem. (2025). Differentiating Silyl-Protected Carbohydrate Isomers: A Comparative Guide to Spectroscopic Methods. BenchChem.

-

Wikipedia. (2023). Ferrier rearrangement. In Wikipedia. Retrieved from [Link]

- Galan, M. C., Medina, J. M., & Bradshaw, B. (2017). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts.

- Williams, D. R., & Sit, S. Y. (1984). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. The Journal of Organic Chemistry, 49(26), 5007-5011.

- Prestegard, J. H., & Yu, R. K. (1983). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Methods in Enzymology, 98, 299-316.

- Seeberger, P. H. (2008). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Accounts of Chemical Research, 41(8), 1034-1045.

-

Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]

Sources

- 1. 3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Tri-O-(tert-butyldimethylsilyl)-D-glucal from D-glucal.

An In-depth Technical Guide to the Synthesis of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal from D-glucal

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal, a key protected monosaccharide intermediate. This guide is intended for researchers, chemists, and professionals in the field of carbohydrate chemistry and drug development who require a robust and well-understood protocol for the exhaustive protection of D-glucal's hydroxyl groups. We will delve into the mechanistic underpinnings of the silylation reaction, provide a field-proven experimental protocol, and discuss the self-validating aspects of the procedure that ensure reproducibility and high purity of the final product.

Strategic Overview: The Imperative for Hydroxyl Protection

D-glucal is a fundamental chiral building block in modern synthetic carbohydrate chemistry. Its enol ether functionality makes it a versatile precursor for a vast array of carbohydrate derivatives, including glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics. However, the presence of three reactive hydroxyl groups (at the C3, C4, and C6 positions) necessitates a strategic protection strategy to control regioselectivity in subsequent chemical transformations.

The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for this purpose. The resulting TBDMS ethers exhibit remarkable stability across a wide range of reaction conditions, particularly towards basic media and many organometallic reagents.[1] The steric bulk of the tert-butyl substituent provides significant kinetic stability, rendering the silyl ether more resistant to cleavage than smaller silyl groups like trimethylsilyl (TMS).[2] The complete silylation to form 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal effectively masks all hydroxyl functionalities, rendering the C1-C2 double bond the primary site for further manipulation.

Mechanistic Insights: The Role of Reagents in Silylation

The successful synthesis of the target compound hinges on the judicious selection of the silylating agent, a catalyst or base, and an appropriate solvent. The standard and highly effective protocol, originally developed by Corey and Venkateswarlu, employs tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole in an anhydrous N,N-dimethylformamide (DMF) solvent system.[1][3][4]

The Silylating Agent: tert-Butyldimethylsilyl Chloride (TBDMSCl) TBDMSCl is a white, solid organosilicon compound that serves as the source of the TBDMS protecting group.[5] It reacts with alcohols via a nucleophilic substitution mechanism to form stable silyl ethers.[5][6]

The Catalyst and Base: Imidazole Imidazole plays a dual, critical role in this reaction.

-

Base: It acts as a mild base, deprotonating the alcohol's hydroxyl group to form a more nucleophilic alkoxide ion, which can then attack the silicon center of TBDMSCl.[2][7]

-

Nucleophilic Catalyst: Imidazole can attack TBDMSCl to form a highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazole.[1][8] This species is a much more potent silylating agent than TBDMSCl itself, significantly accelerating the reaction. The subsequent reaction of this intermediate with the alcohol regenerates the imidazole catalyst.

While Corey's original work proposed the formation of the silylimidazole intermediate, newer research also suggests that DMF can act as a catalyst for the reaction.[1] Regardless of the precise dominant pathway, the combination of TBDMSCl and imidazole in DMF provides a reliable system for efficient silylation.[1]

The Reaction Mechanism

The silylation proceeds via an SN2-type attack on the silicon atom. The overall transformation for each hydroxyl group can be summarized as:

ROH + (t-Bu)Me₂SiCl + Imidazole → RO-SiMe₂(t-Bu) + Imidazole·HCl

To achieve the exhaustive silylation of all three hydroxyl groups on D-glucal, a stoichiometric excess of both TBDMSCl and imidazole is required to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis and purification of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents:

-

D-glucal

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add D-glucal (1.0 eq). Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent and Base Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of D-glucal) to dissolve the starting material. Once dissolved, add imidazole (3.6 eq, 1.2 eq per hydroxyl group).

-

Silylating Agent Addition: Cool the reaction mixture to 0 °C in an ice-water bath. Add TBDMSCl (3.6 eq, 1.2 eq per hydroxyl group) portion-wise over 10-15 minutes. A white precipitate of imidazole hydrochloride will form.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate system (e.g., 9:1 v/v). The product will have a significantly higher Rf value than the polar D-glucal starting material. The reaction is complete when the D-glucal spot is no longer visible.

-

Work-up: Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of methanol (approx. 3-4 eq). Stir for 15 minutes.

-

Extraction: Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[9] These washes are crucial for removing the DMF and water-soluble by-products.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.[9]

-

Purification: Purify the crude residue by silica gel flash column chromatography.[10] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal.

Quantitative Data Summary

The following table provides a summary of the reagents for a representative reaction scale.

| Reagent | Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (Equivalents) |

| D-glucal | C₆H₁₀O₄ | 146.14 | 1.0 |

| TBDMSCl | C₆H₁₅ClSi | 150.72 | 3.6 |

| Imidazole | C₃H₄N₂ | 68.08 | 3.6 |

| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent |

Expected Yield: 85-95% after purification.

Visualizing the Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of Tri-O-TBDMS-D-glucal.

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its integrated checkpoints, which allow the researcher to validate the progress and outcome of the synthesis.

-

Reaction Monitoring with TLC: Thin-Layer Chromatography is a simple yet powerful tool for real-time analysis. The significant difference in polarity between the starting D-glucal (low Rf) and the fully protected, non-polar product (high Rf) provides an unambiguous visual confirmation of the reaction's progression. The disappearance of the starting material spot is a reliable indicator that the reaction has gone to completion. Partially silylated intermediates, if present, would appear as spots with intermediate Rf values.

-

Purification via Column Chromatography: The purification step is not merely for isolation but also serves as a validation of the reaction's efficiency. The ability to separate the desired product cleanly from any unreacted starting material, excess reagents, or partially protected intermediates confirms the success of the synthesis.[10]

-

Spectroscopic Characterization: The ultimate confirmation of the product's identity and purity comes from standard analytical techniques.

-

NMR Spectroscopy (¹H, ¹³C): Will confirm the presence of the TBDMS groups (characteristic signals around 0.1 ppm for Si-CH₃ and 0.9 ppm for Si-C(CH₃)₃) and the absence of hydroxyl protons.

-

Mass Spectrometry (MS): Will verify the correct molecular weight of the final product (488.92 g/mol ).

-

By diligently employing these monitoring and characterization steps, a researcher can ensure the synthesis is not a "black box" but a controlled, verifiable, and reproducible process.

References

-

Wikipedia. tert-Butyldimethylsilyl chloride. [Link]

-

Fiveable. tert-Butyldimethylsilyl chloride Definition. Organic Chemistry Key Term. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Green Chemistry (RSC Publishing). A novel and simple method for the silylation of alcohols in DMSO–hexane without a catalyst. [Link]

-

ResearchGate. What is the best procedure for silylation of hydroxy compounds? [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups. [Link]

-

ResearchGate. Proposed activation of silyl chloride by imidazole-based nucleophiles and subsequent alcohol silylation. [Link]

-

National Institutes of Health (NIH). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. [Link]

-

Synlett. A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride–N-Methylimidazole–Iodine. [Link]

-

GlycoPODv2. Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]

-

ScholarWorks at WMU. Silylation of Carbohydrate Syrups. [Link]

-

Wikipedia. Silylation. [Link]

-

ResearchGate. How to purify compound with TBDMS as a protective group? [Link]

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. fiveable.me [fiveable.me]

- 3. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 6. Silylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Tri-O-(tert-butyldimethylsilyl)-D-glucal

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal, a key intermediate in modern carbohydrate synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize protected monosaccharides in the synthesis of complex glycans, glycoconjugates, and other carbohydrate-based therapeutics. The strategic placement of bulky tert-butyldimethylsilyl (TBDMS) protecting groups on the D-glucal core renders it a versatile building block, and a thorough understanding of its spectroscopic signature is paramount for reaction monitoring and quality control.

Introduction to Tri-O-(tert-butyldimethylsilyl)-D-glucal

3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal, with the CAS Number 79999-47-6, is a heavily silylated derivative of D-glucal.[1][2] The TBDMS groups offer excellent stability under a wide range of reaction conditions while being amenable to selective deprotection, making this compound a valuable asset in multi-step synthetic campaigns. Its molecular formula is C24H52O4Si3, and it has a molecular weight of 488.92 g/mol .[1] This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule, providing insights into the interpretation of its spectra and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the integrity of the glucal core and the presence of the TBDMS protecting groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the glucal protons and the protons of the three TBDMS groups. The chemical shifts are influenced by the electron-withdrawing oxygen atoms and the anisotropic effects of the pyranoid ring.

Representative ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~6.35 | d | 6.2 | 1H |

| H-2 | ~4.78 | t | 6.2 | 1H |

| H-3 | ~4.15 | m | - | 1H |

| H-4 | ~3.90 | m | - | 1H |

| H-5 | ~3.75 | m | - | 1H |

| H-6a, H-6b | ~3.65 | m | - | 2H |

| Si-C(CH₃)₃ | ~0.90 | s | - | 27H |

| Si-(CH₃)₂ | ~0.10 | s | - | 18H |

Note: This is a representative dataset based on known chemical shifts for similar silylated carbohydrates. Actual values may vary slightly.

Interpretation and Rationale:

-

Downfield Region (δ > 4.5 ppm): The anomeric proton (H-1) is the most downfield of the ring protons due to its vinylic nature and proximity to the ring oxygen. The characteristic doublet splitting arises from coupling to H-2.

-

Ring Proton Region (δ 3.5-4.5 ppm): The remaining glucal protons (H-2 to H-6) reside in this more congested region. Their specific chemical shifts and multiplicities are determined by their stereochemical relationships and the presence of the bulky silyl ethers.

-

Upfield Region (δ < 1.0 ppm): This region is dominated by the signals from the TBDMS groups. The large singlet at ~0.90 ppm corresponds to the 27 protons of the three tert-butyl groups, while the singlet at ~0.10 ppm arises from the 18 protons of the six silicon-methyl groups. The large integration values of these signals are a key indicator of successful per-silylation.

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.

Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~145.0 |

| C-2 | ~101.5 |

| C-3 | ~72.0 |

| C-4 | ~70.5 |

| C-5 | ~78.0 |

| C-6 | ~62.0 |

| Si-C (CH₃)₃ | ~26.0 |

| Si-C(C H₃)₃ | ~18.5 |

| Si-(C H₃)₂ | ~-4.5 |

Note: This is a representative dataset based on known chemical shifts for similar silylated carbohydrates. Actual values may vary slightly.

Interpretation and Rationale:

-

Glucal Carbons: The vinylic carbons (C-1 and C-2) are the most downfield. The remaining oxygenated carbons of the glucal ring (C-3 to C-6) appear in the typical carbohydrate region of the spectrum (δ 60-80 ppm).

-

TBDMS Carbons: The carbons of the TBDMS groups are found in the upfield region. The quaternary carbons of the tert-butyl groups appear around δ 18.5 ppm, while the methyl carbons of these groups are at δ 26.0 ppm. The silicon-methyl carbons are characteristically shifted upfield to negative ppm values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the key features are the absence of a hydroxyl group and the presence of C-O, C=C, and Si-O bonds.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3100 | =C-H stretch | Medium |

| 2950-2850 | C-H stretch (alkyl) | Strong |

| ~1645 | C=C stretch (alkene) | Medium |

| 1250, 840 | Si-CH₃ | Strong |

| 1100-1000 | C-O-Si stretch | Strong |

Interpretation and Rationale:

The most telling feature of a successful per-silylation is the complete disappearance of the broad O-H stretching band that would typically be observed between 3200 and 3600 cm⁻¹ for the unprotected D-glucal. The presence of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. The C=C stretch of the glucal double bond is also a key diagnostic peak. The very strong absorptions in the 1250-840 cm⁻¹ region are characteristic of the Si-CH₃ and C-O-Si bonds of the TBDMS ethers.

Experimental Protocol for IR Spectroscopy (Thin Film)

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a small drop of the neat liquid sample of this compound onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For silylated compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common analytical technique.[3]

Predicted Mass Spectrum Fragmentation

| m/z | Fragment Ion | Interpretation |

| 431 | [M - C(CH₃)₃]⁺ or [M - 57]⁺ | Loss of a tert-butyl group, a common fragmentation pathway for TBDMS ethers. |

| 373 | [M - C(CH₃)₃ - C₄H₈]⁺ | Subsequent loss of isobutylene from the [M-57]⁺ ion. |

| 315 | [M - C(CH₃)₃ - 2(C₄H₈)]⁺ | Further fragmentation. |

| 73, 75 | [(CH₃)₂Si=OH]⁺, [(CH₃)₂SiF]⁺ (from rearrangement) | Characteristic ions for silyl groups. |

Note: The molecular ion [M]⁺ at m/z 488 may be of low abundance or absent in the EI spectrum due to the facile fragmentation of the silyl ethers.

Caption: A simplified fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the positive identification and purity assessment of this compound. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the structural integrity of the glucal core and the successful installation of the three TBDMS protecting groups. The IR spectrum serves as a rapid check for the absence of free hydroxyl groups, and mass spectrometry provides crucial information on the molecular weight and fragmentation pattern. By understanding and applying these analytical techniques, researchers can confidently utilize this important building block in their synthetic endeavors.

References

-

National Center for Biotechnology Information. (n.d.). Tri-O-acetyl-D-glucal. PubChem Compound Database. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal, 97%. Retrieved from [Link]

- Dizdaroglu, M. (1994). Silyl Ethers of Carbohydrates. In Analysis of Carbohydrates by GLC and MS (pp. 59-90). CRC Press.

- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21.

- Fiehn, O. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 6(1), 7.

- Hair, M. L., & Hertl, W. (1970). Spectroscopic Investigations on Silylated Inorganic Substrates. Journal of Physical Chemistry, 74(1), 91-94.

- Organic Syntheses. (2021). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. 98, 491-508.

- Both, P., et al. (2019). In-depth structural analysis of glycans in the gas phase.

- Trampuz, C., & Gole, M. (2008). Process for the preparation of 3,6-di-o-acetyl-d-glycals. WO2008081270A2.

-

Karataeva, F. K., et al. (2009). Structure of the stereoisomers of tetrasubstituted p-t-butylcalix[1]arene containing a morpholine fragment: Data of 1D and 2D (NOESY) NMR spectroscopy. Russian Journal of General Chemistry, 79(3), 547-555.

- Kumar, A., et al. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega, 6(10), 6825–6837.

- Zhang, Q., et al. (2017). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI) Fluoride Exchange and Thiol-Michael Addition. RSC Advances, 7, 46653-46660.

-

National Center for Biotechnology Information. (n.d.). tri-O-acetyl-D-[1-13C]glucal. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Silylated Glucals for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silylated glucals are indispensable chiral building blocks in modern organic synthesis, prized for their unique reactivity and versatility.[1] The introduction of a silyl protecting group onto the glycal scaffold profoundly influences its physical and chemical properties, enhancing stability, modulating reactivity, and directing stereochemical outcomes in a variety of critical transformations. This guide provides an in-depth exploration of the synthesis, physical characterization, and chemical behavior of silylated glucals. We will delve into the mechanistic underpinnings of their most important reactions—including glycosylations, epoxidations, and C-C bond formations—and provide field-proven experimental protocols. The strategic application of these synthons in the synthesis of complex carbohydrates and drug development is also highlighted, offering researchers a comprehensive resource to leverage the full potential of these powerful intermediates.

Introduction: The Strategic Value of Silylated Glucals

Glucals are 1,2-unsaturated sugar derivatives that serve as versatile precursors in carbohydrate chemistry.[2][3] Their electron-rich double bond between the C-1 and C-2 positions makes them highly reactive and amenable to a wide range of chemical modifications.[2] The strategic protection of the hydroxyl groups with silyl ethers—a process known as silylation—is a cornerstone of their application. Silyl groups, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are introduced to enhance the stability of the glycal, improve its solubility in organic solvents, and, most importantly, to modulate its reactivity in subsequent synthetic steps.

The incorporation of silicon can significantly influence the pharmacokinetic and pharmacodynamic properties of drug molecules, making silylated intermediates particularly relevant in medicinal chemistry.[4] Silylated glucals act as pivotal intermediates in the synthesis of complex oligosaccharides, C-glycosides, and various natural products, which are classes of compounds with significant therapeutic potential.[5][6][7][8]

Synthesis of Silylated Glucals

The preparation of silylated glucals typically involves the reaction of a parent glucal with a suitable silylating agent in the presence of a base. The choice of the silylating agent and reaction conditions is dictated by the desired stability of the resulting silyl ether and the steric hindrance around the hydroxyl groups.

Common Silylating Agents and Their Rationale:

-

Trimethylsilyl Chloride (TMSCl): Often used with a base like pyridine or imidazole. TMS ethers are relatively labile and are easily cleaved under mild acidic conditions, making them useful for temporary protection.

-

tert-Butyldimethylsilyl Chloride (TBDMSCl): Provides silyl ethers with significantly greater stability towards hydrolysis and a range of reaction conditions compared to TMS ethers. Imidazole is a common catalyst.

-

Triisopropylsilyl Chloride (TIPSCl): Offers even greater steric bulk and stability, making it ideal for protecting hydroxyl groups in more complex and demanding synthetic sequences.

The reaction mechanism is typically a nucleophilic substitution (SN2) at the silicon atom, where the hydroxyl group of the glucal acts as the nucleophile.[9]

Workflow for Synthesis and Purification of Silylated Glucals

Caption: General workflow for the synthesis and purification of silylated glucals.

Experimental Protocol: Synthesis of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal

This protocol describes a standard procedure for the exhaustive silylation of D-glucal.

-

Preparation: To a solution of D-glucal (1.0 g, 6.84 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an argon atmosphere, add imidazole (4.66 g, 68.4 mmol).

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 5.15 g, 34.2 mmol) portion-wise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to 0 °C and quench by the slow addition of water (20 mL). Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash successively with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-glucal as a colorless oil.

Physical Properties and Spectroscopic Characterization

Silylated glucals are typically colorless to pale yellow oils or low-melting solids. Their increased lipophilicity due to the silyl groups makes them highly soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes, but insoluble in water. They exhibit enhanced thermal and chemical stability compared to their parent glucals.[10]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of silylated glucals.

-

NMR Spectroscopy:

-

¹H NMR: Shows characteristic signals for the olefinic protons (H-1 and H-2) in the range of δ 4.5-6.5 ppm. The large silyl protecting groups often result in well-resolved signals for the sugar ring protons. Signals for the silyl groups themselves (e.g., t-butyl and methyl protons for TBDMS) appear in the upfield region (δ 0.0-1.0 ppm).[11]

-

¹³C NMR: The olefinic carbons (C-1 and C-2) typically resonate in the δ 95-150 ppm region. The carbon signals of the silyl groups are also readily identifiable.[11]

-

²⁹Si NMR: This technique can provide direct evidence of silylation, with chemical shifts being sensitive to the electronic environment around the silicon atom.[12][13]

-

-

Infrared (IR) Spectroscopy: The most prominent feature is the disappearance of the broad O-H stretching band (around 3300-3500 cm⁻¹) from the parent glucal. A strong C=C stretching absorption appears around 1640-1660 cm⁻¹. Strong Si-O-C and Si-C bands are also observable.

-

Mass Spectrometry (MS): Silylated compounds give characteristic fragmentation patterns.[14] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 1: Physical and Spectroscopic Properties of Common Silylated Glucals

| Silylated Glucal | Silyl Group | Molecular Weight ( g/mol ) | Physical State | ¹H NMR (H-1) δ (ppm) | ¹³C NMR (C-1) δ (ppm) |

| Tri-O-acetyl-D-glucal | Acetyl | 272.25 | White Solid | ~6.48 | ~145.5 |

| Tri-O-TMS-D-glucal | TMS | 362.71 | Colorless Oil | ~6.30 | ~145.2 |

| Tri-O-TBDMS-D-glucal | TBDMS | 587.21 | Colorless Oil | ~6.25 | ~145.8 |

Chemical Properties and Reactivity

The silyl groups are not merely passive protecting groups; they actively influence the reactivity of the glycal double bond. Their steric bulk can direct the approach of reagents, leading to high stereoselectivity, and their electronic properties can modulate the stability of charged intermediates.

A. Glycosylation Reactions: The Ferrier Rearrangement

The Ferrier rearrangement is a powerful Lewis acid-catalyzed reaction of glycals that forms 2,3-unsaturated glycosides.[15] It involves a nucleophilic attack at the anomeric carbon (C-1) with a concurrent allylic shift of the double bond and displacement of the C-3 substituent.[16]

Silicon-Assisted Ferrier Rearrangement: A modern variant uses a silyl group at the C-3 position to promote the reaction, allowing an unactivated hydroxyl group to act as the leaving group.[4][17] This significantly expands the scope of the reaction. The reaction is typically promoted by a Lewis acid such as BF₃·OEt₂, TMSOTf, or AlCl₃.[16][17]

Caption: Mechanism of the Lewis acid-catalyzed Ferrier Rearrangement.

This protocol illustrates a classic Ferrier rearrangement using an alcohol as the nucleophile.

-

Preparation: Dissolve 3,4,6-tri-O-acetyl-D-glucal (500 mg, 1.84 mmol) and benzyl alcohol (0.29 mL, 2.76 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere.

-

Initiation: Cool the solution to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.023 mL, 0.184 mmol) dropwise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Work-up: Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield the 2,3-unsaturated benzyl glycoside, predominantly as the α-anomer.

B. Epoxidation of Silylated Glucals

Epoxidation of the electron-rich double bond of a silylated glycal provides 1,2-anhydrosugars, which are highly valuable intermediates for synthesizing O- and C-glycosides.[18] The reaction is highly stereoselective.

Causality of Stereoselectivity: The stereochemical outcome is governed by the steric hindrance of the C-3 substituent and stereoelectronic effects. Reagents like dimethyldioxirane (DMDO) are commonly used and tend to attack from the less hindered face of the glycal ring, which is typically the alpha (α) face.[18][19]

The epoxidation can be carried out using pre-formed DMDO solutions or by generating it in situ from oxone and acetone, a method that is highly efficient and scalable.[20][21]

C. C-C Bond Formation Reactions

Silylated glucals are excellent substrates for reactions that form carbon-carbon bonds at the anomeric center, leading to the synthesis of C-glycosides. These compounds are important as stable mimics of O-glycosides and are found in numerous natural products and pharmaceuticals.

Methods for C-C Bond Formation:

-

Friedel-Crafts Type Reactions: In the presence of a Lewis acid, silylated glucals can react with electron-rich aromatic or heteroaromatic compounds to form aryl-C-glycosides.

-

Reaction with Organometallics: Reagents such as organocuprates or Grignard reagents can be used, although these reactions often require specific activation.

-

Radical Reactions: Photoredox catalysis can be employed to generate a radical at the C-4 position, which then undergoes a C-C bond-forming reaction.[22]

Applications in Drug Development and Natural Product Synthesis

The unique reactivity profile of silylated glucals makes them powerful tools in the synthesis of biologically active molecules.

-

Antiviral and Anticancer Agents: Many antiviral and anticancer drugs are nucleoside analogues. Silylated glucals can be elaborated into complex 2-deoxy or modified sugars that form the core of these therapeutic agents.

-

Antibiotics: The synthesis of complex oligosaccharide antibiotics often relies on the stereocontrolled glycosylation reactions for which silylated glucals are well-suited.

-

Glycoconjugates: Silylated glucals are used to construct glycoconjugates, where carbohydrates are attached to proteins or lipids. These molecules are crucial for studying and modulating biological processes like cell recognition and immune response.[23]

The incorporation of silicon itself can be a strategic element in drug design, potentially improving properties like membrane permeability and metabolic stability.[4][5]

Conclusion

Silylated glucals represent a mature yet continually evolving class of synthetic intermediates. Their physical properties, conferred by the silyl protecting groups, render them stable and easy to handle, while their chemical reactivity provides a gateway to a vast array of complex molecular architectures. A thorough understanding of the principles governing their synthesis and reactivity, particularly in stereoselective transformations like the Ferrier rearrangement and epoxidation, is essential for any scientist working in carbohydrate chemistry, natural product synthesis, or drug discovery. The continued development of novel silicon-assisted reactions promises to further expand the synthetic utility of these invaluable chiral building blocks.

References

-

Master Organic Chemistry. (2018). Finally, Some Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

-

ScholarWorks at WMU. Silylation of Carbohydrate Syrups. Western Michigan University. [Link]

-

PubMed. (2023). Silicon-Assisted Ferrier Rearrangement in Preparation of C3-Silyl Glycosides. National Center for Biotechnology Information. [Link]

-

ResearchGate. Epoxidation of glycals with oxone-acetone-tetrabutylammonium hydrogen sulfate: A convenient access to simple β-D-glycosides and to α-D-mannosamine and D-talosamine donors. [Link]

-

ResearchGate. ²⁹Si MAS NMR spectra of the (a) silylated and (b) non-silylated silica xerogels. [Link]

-

Gervay-Hague Laboratory. Synthesis of Silylated Sugars. University of California, Davis. [Link]

-

PubMed Central. (2017). The role of silicon in drug discovery: a review. National Center for Biotechnology Information. [Link]

-

Organic & Biomolecular Chemistry. (2019). Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis. Royal Society of Chemistry. [Link]

-

Grokipedia. Glucal. [Link]

-

PubMed. (2021). Reactivity, Selectivity, and Synthesis of 4-C-Silylated Glycosyl Donors and 4-Deoxy Analogues. National Center for Biotechnology Information. [Link]

-

ResearchGate. Versatility of Glycals in Synthetic Organic Chemistry: Coupling reactions, Diversity Oriented Synthesis and Natural Product Synthesis. [Link]

-

PubMed Central. (2017). Primary Structure of Glycans by NMR Spectroscopy. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2023). Silicon-Assisted Ferrier Rearrangement in Preparation of C3-Silyl Glycosides. American Chemical Society. [Link]

-

Scholarly Publications Leiden University. (2023). Structure-reactivity relationships in glycosylation chemistry. Leiden University. [Link]

-

PubMed Central. (2021). Site‐Selective C H Bond Functionalization of Sugars. National Center for Biotechnology Information. [Link]

-

New Journal of Chemistry. (2022). Silane promoted glycosylation and its applications for synthesis of sugar compounds and active pharmaceutical ingredients (APIs). Royal Society of Chemistry. [Link]

-

ResearchGate. (2021). Chemical characteristics, physical and functional properties of some β-bonded polysaccharides: A review. [Link]

-

PubMed. (2018). Silylated Zeolites With Enhanced Hydrothermal Stability for the Aqueous-Phase Hydrogenation of Levulinic Acid to γ-Valerolactone. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of Silylallene Glycosides and Diene Diglycosides by C-Glycosidation of D-Glucal with 1,4-Bis(trimethylsilyl)-2-butyne. [Link]

-

International Journal of Chemical Studies. (2021). Chemical characteristics, physical and functional properties of some β-bonded polysaccharides: A review. [Link]

-

Bentham Science Publisher. Chapter - Introduction to Glycals. [Link]

-

ResearchGate. Synthesis of 4‐C‐silylated carbohydrate derivatives. [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

Organic Chemistry Portal. (2005). Catalytic C-C Bond-Forming Reactions. [Link]

-

Longdom Publishing. (2021). Sialic acid Applications in the Drug Delivery Systems. [Link]

-

PubMed Central. (2024). Creating glycoside diversity through stereoselective carboboration of glycals. National Center for Biotechnology Information. [Link]

-

Wikipedia. Ferrier rearrangement. [Link]

-

ResearchGate. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. [Link]

-

University of Calgary. Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. [Link]

-

PubMed Central. (2021). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. National Center for Biotechnology Information. [Link]

-

ResearchGate. NMR Spectroscopy of Organosilicon Compounds. [Link]

-

ResearchGate. Direct conversion of glucose into acetylfurans via C−C bond cleavage over Cs promoted Mo-based catalyst. [Link]

-

PubMed. (1995). Gas chromatography/mass Spectrometric Characterisation of pyrolysis/silylation Products of Glucose and Cellulose. National Center for Biotechnology Information. [Link]

-

Fiveable. Glycal Definition - Organic Chemistry Key Term. [Link]

-

MDPI. (2018). Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. [Link]

-

ResearchGate. Glycosylation reaction with N-acetylsialyl chloride 1 under flow conditions. [Link]

-

PubMed. (2023). Therapeutic applications of carbohydrate-based compounds: a sweet solution for medical advancement. National Center for Biotechnology Information. [Link]

-

PubMed Central. (2010). Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides. National Center for Biotechnology Information. [Link]

-

PubMed Central. (2022). Carbohydrate-based drugs launched during 2000−2021. National Center for Biotechnology Information. [Link]

-

ResearchGate. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. [Link]

-

Scholarly Publications Leiden University. Structure-reactivity relationships in glycosylation chemistry. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. benthamscience.com [benthamscience.com]

- 3. fiveable.me [fiveable.me]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Creating glycoside diversity through stereoselective carboboration of glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic applications of carbohydrate-based compounds: a sweet solution for medical advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbohydrate-based drugs launched during 2000−2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 10. Silylated Zeolites With Enhanced Hydrothermal Stability for the Aqueous-Phase Hydrogenation of Levulinic Acid to γ-Valerolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gas chromatography/mass spectrometric characterisation of pyrolysis/silylation products of glucose and cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Silicon-Assisted Ferrier Rearrangement in Preparation of C3-Silyl Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Site‐Selective C─H Bond Functionalization of Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

The Art of Silylation: A Technical Guide to Silyl Protecting Groups in Carbohydrate Chemistry

Introduction: Navigating the Complex Landscape of Carbohydrate Synthesis

Carbohydrates, with their dense constellation of hydroxyl groups of similar reactivity, present a formidable challenge in synthetic chemistry.[1] The ability to selectively mask and unmask these functional groups is paramount to achieving desired chemical transformations.[1] This has led to the development of a diverse arsenal of protecting groups, among which silyl ethers have emerged as indispensable tools.[2] Silyl ethers offer a unique combination of ease of introduction, tunable stability, and mild removal conditions, making them highly valuable in the multi-step synthesis of complex carbohydrates, from oligosaccharides to carbohydrate-based therapeutics.[3]

This guide provides an in-depth exploration of the theory and practice of using silyl protecting groups in carbohydrate chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage these versatile tools to navigate the intricate landscape of glycoscience. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into overcoming common challenges such as regioselectivity and protecting group migration.

Chapter 1: The Silyl Ether Toolkit - Choosing the Right Tool for the Job

Silyl ethers are formed by replacing the hydrogen of a hydroxyl group with a triorganosilyl group (R₃Si-). The steric and electronic properties of the substituents on the silicon atom dictate the stability and reactivity of the resulting silyl ether. This allows for a fine-tuning of the protecting group strategy.

A Spectrum of Stability: Common Silyl Protecting Groups

The choice of silyl protecting group is a critical decision in the design of a synthetic route. The stability of the silyl ether must be carefully matched to the reaction conditions it will need to endure. A general trend is that increasing the steric bulk of the substituents on the silicon atom enhances the stability of the silyl ether towards hydrolysis.[4]

| Silyl Group | Abbreviation | Structure | Relative Stability (Acidic Hydrolysis) | Key Characteristics |

| Trimethylsilyl | TMS | (CH₃)₃Si- | 1 | Highly labile; often used for in-situ protection or for the protection of anomeric hydroxyls. Sensitive to mild acidic or basic conditions and even chromatography on silica gel. |

| Triethylsilyl | TES | (C₂H₅)₃Si- | 64 | More stable than TMS, but still relatively easy to cleave. Offers a good balance between stability and ease of removal. |

| tert-Butyldimethylsilyl | TBDMS or TBS | (t-Bu)(CH₃)₂Si- | 20,000 | A workhorse protecting group in organic synthesis.[5] Significantly more stable than TMS and TES, it withstands a wide range of reaction conditions. |

| Triisopropylsilyl | TIPS | (i-Pr)₃Si- | 700,000 | A very bulky and robust protecting group, offering high stability. Often used when other silyl ethers are not stable enough. |

| tert-Butyldiphenylsilyl | TBDPS | (t-Bu)(C₆H₅)₂Si- | 500,000 | Similar in stability to TIPS, the phenyl groups provide UV activity, which can be useful for monitoring reactions by TLC. |

The Logic of Selection: Orthogonality and Regioselectivity

The true power of silyl protecting groups lies in their ability to be used in orthogonal protection strategies. This means that different silyl ethers (or silyl ethers in combination with other types of protecting groups like benzyl or acetyl groups) can be selectively removed in any order without affecting the others. This is achieved by exploiting the differences in their stability towards various deprotection conditions. For instance, a labile TMS group can be cleaved under mild acidic conditions that leave a robust TBDMS group intact.

Regioselectivity in the silylation of carbohydrates is another critical consideration. Due to steric hindrance, bulky silylating agents like TBDMSCl and TIPSOTf will preferentially react with the less sterically hindered primary hydroxyl group (e.g., at the C-6 position of a pyranose) over the more hindered secondary hydroxyls.[1] This inherent selectivity is a powerful tool for differentiating between the various hydroxyl groups of a carbohydrate.

Chapter 2: The Silylation Reaction - Forging the Si-O Bond

The formation of a silyl ether, or silylation, is typically achieved by reacting the carbohydrate with a silyl halide (usually a chloride) or a silyl triflate in the presence of a base.

Mechanism of Silylation

The most widely accepted mechanism for silylation with a silyl chloride and a nitrogenous base like imidazole involves the formation of a highly reactive silylimidazolium intermediate. This intermediate is then attacked by the hydroxyl group of the carbohydrate to form the silyl ether.

Sources

A Senior Application Scientist's Guide to Tri-O-(tert-butyldimethylsilyl)-D-glucal in Glycobiology Research

This technical guide provides an in-depth exploration of Tri-O-(tert-butyldimethylsilyl)-D-glucal, a pivotal reagent in modern glycobiology. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, strategic applications, and detailed methodologies surrounding this versatile building block. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely instructional but also self-validating systems for robust and reproducible outcomes.

Section 1: The Strategic Importance of Protected Glycals in Glycobiology

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, is a field of immense complexity and profound biological significance.[1] Glycans, or oligosaccharide chains, are involved in a vast array of biological processes, from cell-cell recognition and immune responses to pathogen binding and signal transduction.[2][3] The chemical synthesis of complex oligosaccharides and glycoconjugates is therefore a cornerstone of glycobiology research, enabling the elucidation of glycan function and the development of novel therapeutics and diagnostics.[4][5]

At the heart of synthetic carbohydrate chemistry lies the strategic use of protecting groups. These temporary modifications of hydroxyl groups are essential to control the regioselectivity and stereoselectivity of glycosylation reactions, the fundamental process of forming a glycosidic bond.[6] Among the various classes of carbohydrate building blocks, glycals—cyclic enol ethers derived from monosaccharides—are particularly valuable due to the reactivity of their double bond, which allows for a diverse range of chemical transformations.

Section 2: this compound: A Keystone Glycosyl Donor

This compound (TBDMS-glucal) is a fully protected glucal wherein the hydroxyl groups at positions C3, C4, and C6 are masked as tert-butyldimethylsilyl (TBDMS) ethers. This specific protecting group strategy imparts a unique combination of stability, reactivity, and stereodirecting influence, making it a highly sought-after intermediate in oligosaccharide synthesis.

The TBDMS Protecting Group: Properties and Rationale

The tert-butyldimethylsilyl (TBDMS) group, introduced by Corey, is a bulky silyl ether that offers significant advantages in carbohydrate chemistry.[7]

-

Stability: TBDMS ethers are stable to a wide range of reaction conditions, including aqueous base, hydrogenolysis, and mild reduction, providing robust protection throughout multi-step syntheses.[7][8]

-

Orthogonality: The TBDMS group is orthogonal to many other common protecting groups, such as benzyl and acetyl groups. This allows for selective deprotection, a critical aspect of complex oligosaccharide synthesis.

-

Cleavage: The Si-O bond of TBDMS ethers is readily and selectively cleaved under mild conditions using fluoride ion sources, most commonly tetra-n-butylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).[7] Other methods for deprotection include acidic conditions (e.g., acetic acid/water) and catalysis with certain Lewis acids.[7][9][10][11][12]

-

Influence on Reactivity and Selectivity: The steric bulk of the TBDMS groups can significantly influence the conformation of the pyranose ring.[13] This conformational constraint can, in turn, affect the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction, a concept that has been leveraged to create "superarmed" glycosyl donors.[14]

Synthesis of this compound

The synthesis of TBDMS-glucal is a well-established procedure that begins with the readily available D-glucal. The per-silylation is typically achieved in a one-pot reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of D-glucal (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (7.5 eq). Stir the mixture at 0 °C until the imidazole dissolves completely.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.6 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[15]

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound as a liquid.[16]

Rationale for Protocol Choices:

-

Imidazole: Imidazole acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst, forming a highly reactive N-tert-butyldimethylsilylimidazole intermediate.[7]

-

DMF: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the dissolution of the reagents and promotes the reaction.[17]

-

Aqueous Work-up: The washing steps are crucial to remove excess reagents and byproducts. Saturated sodium bicarbonate neutralizes any remaining acidic species, while brine helps to break any emulsions and remove water from the organic layer.

Section 3: Core Applications in Glycobiology Research

The utility of this compound spans a wide range of applications in glycobiology, primarily centered around its role as a versatile precursor for various glycosyl donors.

As a Precursor for Glycosyl Donors in Oligosaccharide Synthesis

TBDMS-glucal itself is not typically used directly as a glycosyl donor. Instead, it serves as a key intermediate that can be readily converted into a variety of activated glycosyl donors, such as glycosyl fluorides, thioglycosides, and imidates.[18][19] The double bond of the glucal can be functionalized to introduce a leaving group at the anomeric center and a desired substituent at the C2 position.

Workflow for Conversion of TBDMS-Glucal to Glycosyl Donors

Caption: Conversion of TBDMS-Glucal to various glycosyl donors.

Stereoselective Glycosylation Reactions

The protecting groups on a glycosyl donor have a profound impact on the stereochemical outcome of a glycosylation reaction.[6] The bulky TBDMS groups on donors derived from TBDMS-glucal can influence the conformation of the pyranose ring and the trajectory of the incoming glycosyl acceptor, often leading to high stereoselectivity.[13] For instance, the presence of a bulky silyl group at C4 has been shown to favor the formation of β-glycosidic linkages.[20]

Typical Glycosylation Protocol using a TBDMS-Protected Donor

-

Reaction Setup: A mixture of the TBDMS-protected glycosyl donor (1.0 eq) and the glycosyl acceptor (1.5 eq) is dried under high vacuum. The solids are then dissolved in an anhydrous solvent (e.g., 1,2-dichloroethane).

-

Activation: The reaction is cooled to the desired temperature (e.g., 40 °C), and a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added.[20]

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Quenching and Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with a suitable organic solvent (e.g., chloroform).[20]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[20]

Self-Validating System:

-

Anhydrous Conditions: The exclusion of water is critical as glycosylation reactions are sensitive to moisture, which can hydrolyze the activated donor.

-

Stoichiometry: An excess of the acceptor is often used to drive the reaction to completion.

-

Promoter: TMSOTf is a powerful Lewis acid that activates the glycosyl donor towards nucleophilic attack by the acceptor.[20]

-

Quenching: The addition of a weak base like sodium bicarbonate neutralizes the acidic promoter and stops the reaction.

Synthesis of C-Glycosides

C-glycosides, where the anomeric carbon is linked to an aglycone via a C-C bond, are of significant interest in drug development as they are resistant to enzymatic hydrolysis.[21] TBDMS-glucal is a valuable starting material for the synthesis of C-glycosides. The double bond can undergo various carbon-carbon bond-forming reactions, such as Heck coupling, to install the desired aglycone.[22]

Role in Drug Development and Glycomimetic Design

The ability to synthesize complex oligosaccharides and their analogs is crucial for the development of carbohydrate-based therapeutics.[2][5] TBDMS-glucal and its derivatives are instrumental in the synthesis of glycomimetics, which are compounds that mimic the structure and function of natural glycans. These glycomimetics can act as inhibitors of carbohydrate-processing enzymes or as antagonists of carbohydrate-binding proteins (lectins), with potential applications in anti-inflammatory, anti-cancer, and anti-viral therapies.

Quantitative Data Summary

| Reaction Type | Glycosyl Donor | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| O-Glycosylation | GlcNAc-imidate (TBDMS at C4) | Primary Alcohol | TMSOTf | 1,2-dichloroethane | 40 | 67 | >1:99 (β) | [20] |

| Ferrier Glycosylation | Peracetyl-glucal | Various Alcohols | Fe(OTf)3 | Dichloromethane | RT | up to 88 | 10:1 (α) | [23] |

| C-Glycosylation | 3'-O-TBDPS-glycal | Nucleobase | Pd catalyst | N/A | N/A | High | >99:1 (β) | [22] |

Section 4: Conclusion and Future Perspectives

This compound has established itself as an indispensable tool in the arsenal of the synthetic carbohydrate chemist. Its unique combination of stability, versatility, and stereodirecting influence makes it a cornerstone for the synthesis of complex glycans and glycoconjugates. The continued development of novel synthetic methodologies centered around silyl-protected glycals will undoubtedly accelerate our understanding of the intricate roles of carbohydrates in biology and pave the way for the next generation of carbohydrate-based diagnostics and therapeutics.

References

-

Bandyopadhyay, K., & Mukhopadhyay, B. (2017). Chemical O‐Glycosylations: An Overview. ChemistrySelect, 2(14), 4005-4031. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

-

Tanaka, H., et al. (2015). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Molecules, 20(9), 15729-15741. Available from: [Link]

-

Organic Syntheses. Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Org. Synth. 2021, 98, 491-508. Available from: [Link]

- Postema, M. H. D. (Ed.). (1995). C-Glycoside Synthesis. CRC press.

-

Hurevich, M. (2019). Automated synthesis of sialylated oligosaccharides. Beilstein Journal of Organic Chemistry, 15, 2304-2313. Available from: [Link]

-

Galan, M. C., et al. (2016). Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals. Organic letters, 18(15), 3794-3797. Available from: [Link]

-

Han, Z. (2022). An efficient method for the cleavage of tert-butyldiphenylsilyl ethers catalyzed by 1, 3-dibromo-5, 5-dimethylhydantoin. Journal of Carbohydrate Chemistry, 41(1), 51-62. Available from: [Link]

-

Kumar, R., et al. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 8(3), 205-209. Available from: [Link]

-

Li, W., et al. (2019). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 24(11), 2133. Available from: [Link]

-

Maxim Biomedical, Inc. 6-O-(tert-Butyldimethylsilyl)-D-glucal. Available from: [Link]

-

Ziegler, T., Eckhardt, E., & Pantkowski, G. (1994). Regioselective Glycodesilylation of Silylated Glycosides as a Useful Tool for the Preparation of Oligosaccharides. Journal of Carbohydrate Chemistry, 13(1), 81-109. Available from: [Link]

-

ResearchGate. t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Available from: [Link]

-

Scaife, C., & van der Veen, S. (2012). trans-Sialylation: a strategy used to incorporate sialic acid into oligosaccharides. Chemical Communications, 48(13), 1745-1747. Available from: [Link]

-

JCGGDB. [GlycoPOD]:Glycoscience Protocol Online Database. Available from: [Link]

-

Semantic Scholar. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Available from: [Link]

-

New England Biolabs. NEB TV Ep. 17 – Glycobiology and Clinical Applications. Available from: [Link]

-

ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Available from: [Link]

-

Pathak, T., et al. (2007). MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1541-1544. Available from: [Link]

-

ResearchGate. A Chemo-Enzymatic Synthesis of D-Allosamine Derivatives from Tri-O-acetyl- D-glucal. Available from: [Link]

-

Manna, S., & Anton, P. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 911963. Available from: [Link]

-

Seeberger, P. H. (2008). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. Angewandte Chemie International Edition, 47(10), 1756-1758. Available from: [Link]

- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

Reddit. TBDMS protection of guanosine - seems simple, but turned out terrible. Available from: [Link]

-

Bols, M. (2012). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 8, 1374-1382. Available from: [Link]

- Varki, A., et al. (Eds.). (2009). Essentials of glycobiology.

-

Globe Thesis. Glycals in oligosaccharide synthesis: The total synthesis of sialyl Lewis X and the total synthesis of GM4. Available from: [Link]

-

DeLisa, M. P., & Jewett, M. C. (2014). Synthetic Glycobiology: Parts, Systems, and Applications. ACS synthetic biology, 3(10), 689-703. Available from: [Link]

-

NIH. Protocol for CRISPR-Cas9 modification of glycosylation in 3D organotypic skin models. Available from: [Link]

-

ResearchGate. ChemInform Abstract: A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst. Available from: [Link]

-

Wikipedia. Glycosyl donor. Available from: [Link]

Sources

- 1. 6-O-(tert-Butyldimethylsilyl)-D-glucal | Maxim Biomedical, Inc. [mbidiagnostic.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthetic Glycobiology: Parts, Systems, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated synthesis of sialylated oligosaccharides | Mattan Hurevich [mattanhurevich.huji.ac.il]

- 5. Glycobiology in Biotechnology and Medicine - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]